molecular formula C17H16FNO4S B2842405 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone CAS No. 1795298-70-2

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone

Cat. No.: B2842405
CAS No.: 1795298-70-2
M. Wt: 349.38
InChI Key: QLMSMROHRLCORS-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is a synthetic organic compound provided for research and development purposes. Its structure incorporates a 2-phenoxyethanone scaffold, a motif found in compounds with various biological activities. The molecule also features an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valuable in medicinal chemistry for its role as a saturated bioisostere, which can influence a molecule's physicochemical properties and metabolic stability . The presence of the (4-fluorophenyl)sulfonyl group is a significant functional element, as sulfonamide derivatives are known to be prevalent in pharmaceuticals and are frequently investigated for their ability to interact with a wide range of enzymes and receptors . This specific molecular architecture suggests potential utility in several research areas. It may serve as a key intermediate in the synthesis of more complex molecules for high-throughput screening. Furthermore, researchers might investigate its potential as a modulator of various biological pathways, given that similar structures have been explored in the context of neurological conditions, immune disorders, and oncology . This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-13-6-8-15(9-7-13)24(21,22)16-10-19(11-16)17(20)12-23-14-4-2-1-3-5-14/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMSMROHRLCORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features several significant structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Fluorophenyl Group : This substitution enhances lipophilicity and may influence the interaction with biological targets.
  • Sulfonyl Moiety : Known for its role in enhancing the reactivity of compounds, potentially facilitating interactions with enzymes or receptors.
  • Phenoxyethanone Linkage : This structure may be crucial for the compound's pharmacological properties.

Biological Activities

Preliminary studies have suggested that 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone exhibits promising antimicrobial and anticancer properties. The mechanisms through which these activities manifest may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or tumor growth.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways associated with disease processes.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound in various fields:

Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was attributed to its action on specific signaling pathways involved in cell survival .

Antimicrobial Activity

Research has indicated that this compound shows activity against a range of bacterial strains, including resistant strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Potential

Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Preliminary data indicate modulation of neurotransmitter systems, warranting further investigation .

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Differences Among Analogous Compounds
Compound Class Core Structure Key Substituents Reference(s)
Target Compound Azetidine 3-(4-Fluorophenylsulfonyl), 1-(2-phenoxyethanone) -
Piperazine Derivatives (e.g., 6k, 6l) Piperazine Bis(4-fluorophenyl)methyl, sulfamoylphenyl, ethanone
Thiazole Derivatives (e.g., 4, 5) Thiazole-Pyrazole 4-Fluorophenyl-triazole, chlorophenyl/fluorophenyl
Ezetimibe (Azetidinone) Azetidinone 4-Fluorophenyl, hydroxypropyl, hydroxyphenyl
Sulfonyl Ethanones (e.g., Cmpd. in ) Ethanone Phenylsulfonyl, 4-methylphenyl

Key Observations :

  • Azetidine vs.
  • Sulfonyl Group Position : The para-substituted fluorophenyl sulfonyl group in the target compound is structurally analogous to sulfonamide/sulfonyl groups in and , which are critical for hydrogen bonding and enzyme inhibition .
  • Phenoxy Ethanone Moiety: This group shares similarities with ethanone derivatives in , where aryl groups influence solubility and metabolic stability .

Key Observations :

  • Synthesis: The target compound likely requires sulfonylation of azetidine and phenoxy ethanone coupling, akin to methods in (sulfamoylation) and 4 (α-halogenated ketone reactions) .
  • Melting Point : Azetidine derivatives (e.g., ezetimibe) typically exhibit moderate melting points, whereas piperazine analogs show a broad range (132–230°C) due to varied substituents .

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the class of azetidine derivatives. Its unique structural features, including a sulfonyl group and a fluorophenyl moiety, have drawn attention for potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FNO3SC_{15}H_{14}FNO_3S. The compound features an azetidine ring, a sulfonyl group attached to a phenyl ring with a fluorine substituent, and an ethoxy group linked to another phenyl ring.

Property Value
Molecular Weight339.4 g/mol
CAS Number1448074-77-8
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity against various bacterial strains. The mechanism likely involves the inhibition of key enzymes necessary for bacterial growth and survival. For instance, it has been shown to disrupt the function of bacterial cell wall synthesis enzymes, leading to cell lysis and death .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary research suggests that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell survival.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell division and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to cell death .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in cultures treated with various concentrations of the compound, suggesting its potential as an antibiotic agent .
  • Cancer Cell Line Study : In another research effort, the compound was tested on breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic application .

Q & A

Basic Questions

Q. What are the key structural features of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone, and how do they influence its biological activity?

  • The compound contains an azetidine ring (a strained four-membered heterocycle) linked to a 4-fluorophenyl sulfonyl group and a phenoxyethanone moiety. The sulfonyl group enhances stability and binding affinity to biological targets, while the fluorophenyl group improves pharmacokinetic properties by modulating lipophilicity and metabolic resistance. The azetidine ring contributes to conformational rigidity, which can enhance target selectivity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions (e.g., using NaH in DMF) .
  • Step 2 : Sulfonylation of the azetidine nitrogen with 4-fluorophenyl sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) .
  • Step 3 : Coupling the phenoxyethanone moiety through nucleophilic substitution or Mitsunobu reaction .
    • Yields are optimized by controlling temperature (0–25°C) and catalyst selection (e.g., triethylamine for sulfonylation) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the azetidine ring and sulfonyl group placement (e.g., 1^1H NMR chemical shifts at δ 3.5–4.5 ppm for azetidine protons) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the strained azetidine ring (e.g., C–N–C bond angles ~88°–92°) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 362.0894 for C18_{18}H17_{17}FNO4_{4}S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during azetidine ring formation?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in cyclization steps, improving ring-closure efficiency .
  • Catalyst Screening : Transition metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate β-chloroamine cyclization while reducing side reactions .
  • Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions, as demonstrated in analogous azetidine syntheses .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition activity?

  • The sulfonyl group acts as a hydrogen-bond acceptor, binding to catalytic residues in enzyme active sites (e.g., serine proteases or kinases). The fluorophenyl moiety enhances hydrophobic interactions with pocket residues, while the azetidine’s rigidity preorganizes the molecule for target engagement. Computational docking studies (e.g., using AutoDock Vina) predict binding energies ≤−8.0 kcal/mol for kinase targets .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 13^{13}C NMR signals)?

  • Isotopic Labeling : Use 19^{19}F NMR to track fluorine-environment changes, distinguishing regioisomers .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotational barriers in the sulfonyl-azetidine linkage, which may cause signal splitting .
  • Cross-Validation : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian 16) to confirm assignments .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

  • Prodrug Design : Introduce phosphate or glycoside groups at the phenoxyethanone oxygen, which hydrolyze in vivo .
  • Co-Crystallization : Use co-formers like cyclodextrins or succinic acid to enhance solubility while retaining crystallinity (tested via powder X-ray diffraction) .
  • Structural Modifications : Replace the fluorophenyl group with a pyridylsulfonyl moiety to balance lipophilicity and hydrogen-bonding capacity .

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